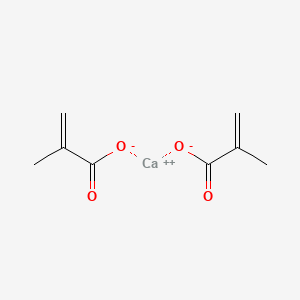
calcium;2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;2-methylprop-2-enoate, also known as calcium methacrylate, is a chemical compound with the formula Ca(C₄H₅O₂)₂. It is the calcium salt of methacrylic acid. This compound is commonly used in various industrial applications due to its unique properties, including its ability to form polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium;2-methylprop-2-enoate can be synthesized through the reaction of methacrylic acid with calcium hydroxide. The reaction typically occurs in an aqueous medium, where methacrylic acid is neutralized by calcium hydroxide to form calcium methacrylate and water.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(methyl methacrylate) (PMMA), a widely used plastic.
Substitution Reactions: It can participate in substitution reactions where the methacrylate group is replaced by other functional groups.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Substitution Reactions: Reagents like halogens or alkylating agents are used under specific conditions to achieve the desired substitution.
Major Products
Polymerization: The major product is poly(methyl methacrylate) (PMMA).
Substitution Reactions: The products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Calcium;2-methylprop-2-enoate has numerous applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in bone cement formulations for orthopedic applications.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of calcium;2-methylprop-2-enoate primarily involves its ability to polymerize and form stable polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers have various applications depending on their molecular structure and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl methacrylate: The methyl ester of methacrylic acid, used in the production of PMMA.
Ethyl methacrylate: Another ester of methacrylic acid, used in similar applications as methyl methacrylate.
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Uniqueness
Calcium;2-methylprop-2-enoate is unique due to its calcium ion, which imparts specific properties such as enhanced stability and biocompatibility. This makes it particularly useful in biomedical applications, such as bone cements, where calcium plays a crucial role in bone mineralization.
Eigenschaften
Molekularformel |
C8H10CaO4 |
|---|---|
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
calcium;2-methylprop-2-enoate |
InChI |
InChI=1S/2C4H6O2.Ca/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |
InChI-Schlüssel |
OAKHANKSRIPFCE-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















